molecular formula C24H22N4O6 B2501461 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1105225-49-7

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2501461
CAS RN: 1105225-49-7
M. Wt: 462.462
InChI Key: ANTCLIQGAZTIBN-UHFFFAOYSA-N
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Description

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H22N4O6 and its molecular weight is 462.462. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Compounds with structures similar to 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide have been explored for their anticancer properties. A study by Vinayak et al. (2014) focused on synthesizing and characterizing various 2-chloro N-aryl substituted acetamide derivatives and evaluating their cytotoxicity on different human leukemic cell lines, including PANC-1, HepG2, and MCF7. The research demonstrated the potential cytotoxic effects of these compounds on cancer cells, emphasizing their relevance in anticancer drug development (Vinayak, Sudha, Lalita, & Kumar, 2014).

Antimicrobial and Antiproliferative Properties

Another area of interest is the antimicrobial and antiproliferative properties of related compounds. For instance, Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, revealing their potential as cytotoxic and antimicrobial agents. The study underscored the superior antimicrobial activity of these compounds against gram-negative bacteria compared to gram-positive bacteria. Moreover, specific compounds exhibited high inhibitory activity against certain human tumor cell lines, highlighting their potential in chemotherapy (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).

Synthesis and Characterization

The synthesis and characterization of similar compounds have also been a focus of scientific research. Chen et al. (2004) synthesized a compound by reacting methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide diacetal. The study provided valuable insights into the molecular structure of the compound, including intramolecular and intermolecular interactions (Chen, Wang, Pu, & Wang, 2004).

Novel Applications

Finally, the exploration of novel applications is evident in the research by Liu et al. (2022), who synthesized a series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. The study evaluated their nematocidal activities, revealing promising results against Bursaphelenchus xylophilus and indicating their potential as lead compounds for nematicides (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c1-31-17-9-7-16(8-10-17)25-21(29)14-28-12-4-5-18(24(28)30)23-26-22(27-34-23)15-6-11-19(32-2)20(13-15)33-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTCLIQGAZTIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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